2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine
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Description
2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine is a chemical compound that has gained significant attention in the scientific research community. It is a thiazolidine derivative that has been studied for its potential therapeutic applications.
Scientific Research Applications
- Application : Researchers have explored the anticancer potential of this compound due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It may serve as a lead compound for developing targeted therapies .
- Application : Studies suggest that 2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine exhibits anti-inflammatory properties by modulating key inflammatory pathways. It could be valuable in managing inflammatory conditions .
- Application : Preliminary research indicates that this thiazolidine derivative possesses antibacterial activity against certain strains. Further investigations are warranted to explore its potential as an antimicrobial agent .
- Application : Some studies suggest that this compound may have neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. It could be relevant for conditions like Alzheimer’s or Parkinson’s disease .
- Application : Researchers have investigated thiazolidines for their potential in managing metabolic syndrome. This compound’s unique structure may contribute to its effects on glucose metabolism and lipid profiles .
- Application : Medicinal chemists can explore modifications around the 2-(3-Bromo-4-methoxyphenyl)-3-(methylsulfonyl)thiazolidine core to design novel compounds with improved pharmacological properties. Virtual screening and molecular docking studies can guide this process .
Anticancer Potential
Anti-inflammatory Effects
Antibacterial Activity
Neuroprotective Properties
Metabolic Syndrome Management
Chemical Biology and Drug Design
properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)-3-methylsulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S2/c1-16-10-4-3-8(7-9(10)12)11-13(5-6-17-11)18(2,14)15/h3-4,7,11H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRMYQYVPVHNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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